molecular formula C21H23F3N2O2S B459969 Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 489413-01-6

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B459969
CAS No.: 489413-01-6
M. Wt: 424.5g/mol
InChI Key: AEAZSKVTUFAPGL-UHFFFAOYSA-N
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Description

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final thienopyridine derivative is obtained by reacting this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Biological Activity

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625369-71-3) is a compound belonging to the class of thienopyridine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23F3N2O2SC_{21}H_{23}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 424.48 g/mol. The structure features an adamantyl group, a trifluoromethyl group, and a thienopyridine core, which contribute to its unique chemical and biological properties.

Research indicates that thienopyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Antiviral Activity : Compounds in this class have shown promise as antiviral agents. For instance, certain thienopyridines have been reported to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
  • Anticancer Properties : Thienopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some thienopyridines have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative disease treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds.

Biological ActivityObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of AChE
CytotoxicityReduction in cell viability in tumor models

Case Studies

  • Antiviral Studies : A study evaluating the antiviral potential of thienopyridine derivatives found that this compound exhibited significant activity against specific viral strains at low micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells.
  • Cancer Research : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that it induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects : Research indicated that this compound's inhibition of AChE could provide therapeutic benefits in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Properties

IUPAC Name

ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2S/c1-2-28-19(27)17-16(25)15-13(21(22,23)24)6-14(26-18(15)29-17)20-7-10-3-11(8-20)5-12(4-10)9-20/h6,10-12H,2-5,7-9,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZSKVTUFAPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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